1-t-Butyl-6,7-difluorobenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-6,7-difluorobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2/c1-11(2,3)15-6-14-8-5-4-7(12)9(13)10(8)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIINQDFVLFHIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716503 | |
| Record name | 1-tert-Butyl-6,7-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-35-3 | |
| Record name | 1H-Benzimidazole, 1-(1,1-dimethylethyl)-6,7-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-6,7-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 T Butyl 6,7 Difluorobenzimidazole and Its Precursors
Historical and Current Approaches to Benzimidazole (B57391) Core Synthesis Relevant to 6,7-Difluorination
The benzimidazole scaffold is a privileged structure in chemistry, and numerous methods have been developed for its synthesis. thieme-connect.com These methods can be broadly categorized into condensation reactions, cyclization reactions, and oxidative cyclization methodologies. The presence of fluorine atoms on the benzene (B151609) ring can influence the reactivity of the precursors and the efficiency of these reactions.
Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds (Aldehydes, Ketones)
One of the most traditional and widely used methods for benzimidazole synthesis is the condensation of an o-phenylenediamine (B120857) with a carbonyl compound, such as an aldehyde or a ketone. thieme-connect.comjyoungpharm.org This reaction, often carried out under acidic conditions or with the aid of a catalyst, proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring. nih.govresearchgate.net
The general applicability of this method extends to the synthesis of fluorinated benzimidazoles. For instance, the reaction of a difluorinated o-phenylenediamine with an appropriate aldehyde can provide the corresponding 2-substituted difluorobenzimidazole. rsc.org Various catalysts, including ammonium (B1175870) chloride, have been employed to facilitate this condensation, often resulting in good to excellent yields. jyoungpharm.orgsemanticscholar.org The reaction conditions can be mild, and the use of supported catalysts, such as gold nanoparticles, has been shown to promote the selective synthesis of 2-substituted benzimidazoles at ambient conditions. nih.gov
Table 1: Examples of Catalysts Used in the Condensation of o-Phenylenediamines with Aldehydes
| Catalyst | Reaction Conditions | Yield Range | Reference |
| Ammonium Chloride | Varies | 75-94% | jyoungpharm.org |
| Gold Nanoparticles on TiO₂ | Ambient, CHCl₃:MeOH | High | nih.gov |
| Boric Acid | Aqueous, mild | Good | researchgate.net |
| MgCl₂·6H₂O | Varies | High | rsc.org |
| p-Toluenesulfonic acid | Grinding, solvent-free | High | rsc.org |
Cyclization Reactions utilizing Carboxylic Acids or Derivatives
Another robust method for benzimidazole synthesis involves the cyclization of o-phenylenediamines with carboxylic acids or their derivatives, such as esters, acid chlorides, or nitriles. thieme-connect.comnih.gov This approach, often requiring elevated temperatures or the use of dehydrating agents like polyphosphoric acid, is a cornerstone of benzimidazole chemistry. semanticscholar.org Microwave-assisted synthesis has emerged as a greener alternative, allowing for the catalyst-free condensation of o-phenylenediamines with monocarboxylic acids, providing good yields in a more environmentally friendly manner. thieme-connect.com
This methodology is also applicable to the synthesis of fluorinated benzimidazoles. The reaction of a difluorinated o-phenylenediamine with a suitable carboxylic acid derivative will lead to the formation of the desired 2-substituted 6,7-difluorobenzimidazole.
Oxidative Cyclization Methodologies
Oxidative cyclization represents a more modern and efficient approach to benzimidazole synthesis. rsc.orgacs.orgnih.gov These methods often proceed under milder conditions and can offer a broader substrate scope. One such strategy involves the reaction of anilines with amidines, followed by an oxidative cyclization step mediated by reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or copper(II) acetate. acs.orgnih.gov This allows for the generation of diverse benzimidazole libraries. acs.orgnih.gov
Another innovative oxidative cyclization uses D-glucose as a C1 synthon in the reaction with o-phenylenediamines. acs.org This metal-free approach is environmentally benign, utilizing water as a solvent and offering excellent yields. acs.orgorganic-chemistry.org The reaction proceeds through a series of steps including condensation, isomerization, oxidation, and cyclization. acs.org This method has been shown to be tolerant of various functional groups, including dihalogenated substrates. acs.org
Synthesis of 3,4-Difluoro-1,2-diaminobenzene Derivatives as Key Intermediates
The synthesis of 1-t-butyl-6,7-difluorobenzimidazole relies on the availability of the key precursor, 3,4-difluoro-1,2-diaminobenzene. This intermediate is typically prepared from a suitable difluorinated starting material. A common route involves the reduction of a corresponding dinitro or nitro-amino compound. For example, the partial reduction of 2,4-dinitroaniline (B165453) derivatives can yield 1,2-diamino-4-nitrobenzene compounds. orgsyn.org
A multi-step process starting from 1,4-dichlorobenzene (B42874) has also been described for the synthesis of o-phenylenediamine. google.com This involves nitration to 2,5-dichloronitrobenzene, followed by amination and subsequent catalytic hydrogenation. google.com While not specific to the difluoro-derivative, the principles can be adapted. Another general method for preparing o-phenylenediamines is the reduction of o-nitroanilines using reagents like zinc dust in the presence of an alkali. orgsyn.org
The synthesis of difluorinated aromatic compounds can also be achieved through methods like the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine in the presence of tetrafluoroboric acid. jmu.edu A patent describes a method for preparing difluorobenzene through a tubular double nitriding reaction of phenylenediamine. google.com
Strategies for Introduction of the 1-t-Butyl Moiety into Difluorobenzimidazole Frameworks
Once the 6,7-difluorobenzimidazole core is synthesized, the final step is the introduction of the t-butyl group at the N1 position.
Direct N-Alkylation Methodologies
Direct N-alkylation is a common and straightforward method for introducing substituents onto the benzimidazole nitrogen. jyoungpharm.org This typically involves reacting the N-H of the benzimidazole with an alkylating agent, such as an alkyl halide, in the presence of a base. For the synthesis of this compound, this would involve the reaction of 6,7-difluorobenzimidazole with a t-butylating agent.
The alkylation of imidazoles and benzimidazoles has been achieved using various reagents and conditions. nih.govnih.gov For instance, N-alkylation of imidazoles has been successfully carried out with dialkyl and alkylene carbonates. researchgate.net The use of Morita–Baylis–Hillman (MBH) alcohols and acetates has also been reported for the N-allylation/alkylation of imidazole (B134444) and benzimidazole. beilstein-journals.org Additionally, base-mediated cyclization-alkylation of 2-nitroaniline-derived enamines can afford N-alkoxy-substituted benzimidazoles. nih.gov The specific conditions for the t-butylation of 6,7-difluorobenzimidazole would need to be optimized to achieve a good yield and avoid potential side reactions.
Stepwise Synthesis from N-Substituted Anilines
The construction of the this compound scaffold can be achieved through a stepwise synthesis commencing with appropriately substituted anilines. A common strategy involves the initial preparation of an N-substituted o-phenylenediamine derivative, which then undergoes cyclization to form the benzimidazole ring.
A general representation of this stepwise approach is outlined below:
Step 1: Synthesis of N-(t-Butyl)-2,3-difluoro-6-nitroaniline
Step 2: Reduction of the Nitro Group
The nitro group of N-(t-Butyl)-2,3-difluoro-6-nitroaniline is then reduced to an amino group to yield N1-t-Butyl-3,4-difluorobenzene-1,2-diamine. This reduction is a critical step and can be accomplished using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.
Step 3: Cyclization to Form the Benzimidazole Ring
The final step is the cyclization of the N-substituted o-phenylenediamine with a suitable one-carbon synthon. Common reagents for this transformation include formic acid, orthoformates, or aldehydes. The reaction with formic acid or its derivatives typically leads to the formation of the desired this compound.
Optimized Synthetic Pathways for this compound
To enhance the efficiency and sustainability of synthesizing this compound, researchers have explored various optimized pathways, including catalytic methods and the use of alternative energy sources.
Catalytic Approaches in Benzimidazole Synthesis
The use of catalysts is pivotal in modern organic synthesis for improving reaction rates, yields, and selectivity. mdpi.com In the context of benzimidazole synthesis, a wide array of catalysts has been investigated.
Metal-Based Catalysts : Transition metal catalysts, including those based on iron, copper, cobalt, and nickel, have proven effective in facilitating the synthesis of benzimidazoles. nih.govacs.orgorganic-chemistry.org For instance, iron(III) chloride and copper(II) catalysts have been used to promote the condensation of o-phenylenediamines with aldehydes. nih.gov These catalysts can activate the reactants and facilitate the key bond-forming steps. The choice of catalyst and reaction conditions can be tailored to optimize the synthesis of the target molecule.
Acid Catalysts : Both Lewis and Brønsted acids can catalyze the formation of benzimidazoles. p-Toluenesulfonic acid is one such catalyst that has been effectively used in the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions. nih.gov
The table below summarizes various catalytic systems employed in benzimidazole synthesis, which could be adapted for the preparation of this compound.
| Catalyst System | Reactants | Reaction Conditions | Key Advantages |
| Fe(III) porphyrin | Benzo-1,2-quinone, aldehydes, ammonium acetate | Mild conditions | High selectivity, high yields nih.gov |
| Polymer supported Zinc | o-Phenylenediamines, CO2, dimethylamine (B145610) borane | Ethanol/water | Sustainable, economical, efficient rsc.org |
| ZrOCl2·8H2O, TiCl4, etc. | o-Phenylenediamines, orthoesters | Room temperature | Greener alternative mdpi.com |
| Cobalt nanocomposite | Phenylenediamines, aldehydes | Not specified | Broad substrate scope, high yields, recyclable catalyst nih.gov |
| Al2O3/CuI/PANI nanocomposite | o-Phenylenediamine, aldehydes | Mild conditions | Excellent yields, reusable catalyst nih.gov |
Solvent-Free and Microwave-Assisted Synthesis
In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have gained significant traction. These techniques often lead to shorter reaction times, higher yields, and reduced environmental impact. mdpi.comumich.edusphinxsai.com
Solvent-Free Synthesis : Performing reactions without a solvent minimizes waste and can sometimes enhance reaction rates. umich.edu The synthesis of benzimidazole derivatives has been successfully achieved under solvent-free conditions by grinding the reactants together, sometimes with gentle heating. umich.edunih.gov This approach offers a simple, efficient, and environmentally benign route. For example, the condensation of o-phenylenediamine with organic acids or aldehydes has been reported to proceed efficiently at 140°C without any solvent. umich.edu
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. pharmainfo.intandfonline.comnih.gov In the synthesis of benzimidazoles, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes while often improving yields. tandfonline.comarkat-usa.org This technique can be applied to various steps in the synthesis of this compound, from the initial precursor formation to the final cyclization. The use of microwave heating in conjunction with solvent-free conditions or green solvents further enhances the sustainability of the process. mdpi.com
The following table highlights the benefits of microwave-assisted synthesis for benzimidazole derivatives.
| Synthetic Method | Reaction Time | Yield | Key Advantages |
| Conventional Heating | Hours | Moderate | Standard laboratory procedure |
| Microwave Irradiation | Minutes | High | Reduced reaction time, higher yields, cleaner reactions tandfonline.comnih.govarkat-usa.org |
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comchemmethod.com The synthesis of this compound can be made more environmentally friendly by incorporating several green chemistry strategies.
Use of Greener Solvents : Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents can significantly reduce the environmental footprint of the synthesis. mdpi.comnih.gov Water, in particular, is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. sphinxsai.com
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. One-pot, multi-component reactions are excellent examples of atom-economical processes. nih.gov
Energy Efficiency : As discussed, microwave-assisted synthesis and solvent-free reactions contribute to energy efficiency by reducing reaction times and eliminating the need for heating large volumes of solvent. umich.edusphinxsai.compharmainfo.in
Renewable Feedstocks and Catalysis : While not always directly applicable to the synthesis of a specific complex molecule, the broader principles of using renewable starting materials and catalytic rather than stoichiometric reagents are central to green chemistry. rsc.orgsphinxsai.com The use of recyclable catalysts further enhances the sustainability of the process. nih.gov
By integrating these green chemistry principles, the synthesis of this compound can be conducted in a more sustainable and environmentally responsible manner.
Chemical Reactivity and Transformation Studies of 1 T Butyl 6,7 Difluorobenzimidazole
Electrophilic Aromatic Substitution Patterns on the Benzimidazole (B57391) Ring
The benzimidazole ring system is susceptible to electrophilic aromatic substitution, with the position of attack being directed by the existing substituents. In the case of 1-t-Butyl-6,7-difluorobenzimidazole, the benzene (B151609) ring is deactivated by the two electron-withdrawing fluorine atoms. However, the nitrogen atoms of the imidazole (B134444) ring can be protonated or complexed with a Lewis acid, which would further deactivate the ring towards electrophilic attack.
Despite the deactivating effect of the fluoro groups, electrophilic substitution is still possible. The substitution pattern is dictated by a combination of electronic and steric effects. The position of electrophilic attack is most likely to be at the C4 or C5 position, as these are the least deactivated positions on the benzene ring. The presence of the bulky t-butyl group on the adjacent nitrogen atom may sterically hinder attack at the C7 position.
A key example of electrophilic substitution on this scaffold is bromination. The synthesis of 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole has been reported, indicating that electrophilic bromination occurs at the C5 position. cymitquimica.com This regioselectivity is consistent with the directing effects of the fluorine atoms and the steric hindrance of the t-butyl group.
Table 1: Electrophilic Bromination of this compound
| Reactant | Reagent | Product | Position of Substitution |
| This compound | Bromine (Br₂) | 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole | C5 |
Nucleophilic Substitution Reactions Involving the Fluoro-Substituents (e.g., SNAr)
The presence of two fluorine atoms on the benzene ring opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of fluorine activates the ring towards attack by nucleophiles. The positions ortho and para to the activating groups are the most favorable for substitution. In this compound, both fluorine atoms are in activated positions.
The feasibility of SNAr reactions on this substrate would depend on the strength of the nucleophile and the reaction conditions. Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The substitution of one or both fluorine atoms could lead to a wide range of new derivatives with tailored properties. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of SNAr suggest that this would be a viable pathway for functionalization.
Metal-Catalyzed Coupling Reactions at Various Positions of this compound
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, several positions are amenable to these reactions. The C-F bonds, although strong, can be activated by certain palladium or nickel catalysts for cross-coupling. More commonly, the introduction of a halide (e.g., bromine at the C5 position, as discussed in section 3.1) provides a handle for standard cross-coupling reactions like Suzuki, Stille, and Heck couplings.
C-H Activation and Functionalization Studies
Direct C-H activation and functionalization offer an atom-economical approach to modify the benzimidazole core. The C2-H bond of the imidazole ring is known to be acidic and can be readily deprotonated or undergo metal-catalyzed C-H activation. This allows for the introduction of various substituents at this position. Nickel-catalyzed C-H arylations and alkenylations of imidazoles have been reported, providing a potential route for the functionalization of this compound at the C2 position. rsc.org
Furthermore, C-H activation on the benzene ring is also a possibility, although it would be more challenging due to the presence of the deactivating fluorine atoms. Ruthenium-catalyzed ortho-amidation of 2-aryl benzothiazoles has been demonstrated, suggesting that similar transformations could be explored for the C4 or C5 positions of the benzimidazole ring in our target molecule. acs.org
Oxidation and Reduction Chemistry
The benzimidazole core can participate in both oxidation and reduction reactions. Oxidation can lead to the formation of N-oxides or quinone-like structures, depending on the reaction conditions and the substitution pattern. The presence of the electron-donating t-butyl group might influence the oxidation potential. Conversely, reduction of the benzimidazole ring is also possible, typically requiring strong reducing agents.
Acid-Base Properties and Protonation/Deprotonation Equilibria
The benzimidazole system possesses both acidic and basic properties. The N3 nitrogen atom of the imidazole ring is basic and can be protonated to form a benzimidazolium cation. The pKa of the conjugate acid of benzimidazole is around 5.6. The presence of the electron-withdrawing fluorine atoms in this compound would be expected to decrease the basicity of the N3 nitrogen. The N-H proton in unsubstituted benzimidazoles is weakly acidic (pKa around 12.8), but in this case, it is replaced by a t-butyl group.
The acid-base properties of benzimidazoles are crucial for their biological activity, as they can influence their solubility, membrane permeability, and interaction with biological targets. researchgate.net
Table 2: Predicted Acid-Base Properties
| Property | Predicted Effect of Substituents |
| Basicity (N3) | Decreased due to the electron-withdrawing fluorine atoms. |
| Acidity (N1-H) | Not applicable due to the presence of the t-butyl group. |
Thermal and Photochemical Stability
The thermal and photochemical stability of benzimidazole derivatives is an important consideration for their application in materials science and as pharmaceuticals. Fluorinated organic compounds often exhibit enhanced thermal stability due to the high strength of the carbon-fluorine bond. researchgate.net Therefore, this compound is expected to be a thermally robust molecule.
Regarding photochemical stability, benzimidazoles can undergo various photochemical reactions, including photodegradation. However, the introduction of fluorine atoms can also influence the photostability. Studies on other fluorinated heterocyclic compounds have shown that they can be susceptible to photolysis, leading to defluorination or other degradation products. nih.govacs.orgacs.org The specific photochemical behavior of this compound would require dedicated experimental investigation.
Advanced Structural Elucidation and Analytical Methodologies for 1 T Butyl 6,7 Difluorobenzimidazole
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of 1-t-Butyl-6,7-difluorobenzimidazole. This technique provides a highly accurate mass measurement of the parent ion, which is crucial for validating its molecular formula. The molecular formula of this compound is C₁₁H₁₂F₂N₂. calpaclab.comcymitquimica.com The calculated exact mass for this formula is 210.1023 g/mol . HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.
Beyond molecular formula validation, mass spectrometry, particularly when coupled with tandem MS (MS/MS), elucidates the fragmentation pathways of the molecule. This provides valuable insights into its structural connectivity. For this compound, a primary and highly characteristic fragmentation would be the loss of a methyl group (CH₃) from the tert-butyl substituent, leading to a prominent fragment ion. Another expected fragmentation pathway is the loss of the entire tert-butyl group, which is a stable carbocation. The presence of the difluorinated benzene (B151609) ring would also lead to characteristic fragmentation patterns.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Analysis Type | Predicted Value | Information Yielded |
| Molecular Ion (M+) | m/z ≈ 210.1023 | Confirms the elemental composition C₁₁H₁₂F₂N₂ |
| Key Fragmentation | Loss of CH₃ (methyl) | Indicates the presence of the tert-butyl group |
| Loss of C₄H₉ (tert-butyl) | Confirms the tert-butyl substituent |
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to establish through-bond and through-space correlations.
Advanced 1D and 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC, DEPT, ¹⁹F NMR)
¹H NMR: The proton NMR spectrum would provide initial information on the number and types of protons present. Key expected signals would include a singlet for the nine equivalent protons of the tert-butyl group and signals for the aromatic protons on the difluorobenzimidazole core.
¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups.
¹⁹F NMR: Given the two fluorine atoms, ¹⁹F NMR is essential. It would show signals corresponding to the fluorine environments, and their coupling constants with neighboring protons would help in assigning their positions on the benzene ring.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation, particularly the orientation of the bulky tert-butyl group relative to the planar benzimidazole (B57391) ring. vulcanchem.com
Table 2: Expected NMR Data for Structural Elucidation of this compound
| NMR Experiment | Purpose | Expected Observations |
| ¹H NMR | Identifies proton environments | Singlet for tert-butyl protons; aromatic region signals. |
| ¹³C NMR | Identifies carbon environments | Signals for quaternary, CH, and CH₃ carbons. |
| ¹⁹F NMR | Identifies fluorine environments | Signals for the two fluorine atoms, showing couplings. |
| DEPT | Differentiates carbon types | Distinguishes between CH, CH₂, and CH₃ groups. |
| COSY | Maps ¹H-¹H spin systems | Correlations between adjacent aromatic protons. |
| HSQC | Maps direct C-H correlations | Links each proton to its directly attached carbon. |
| HMBC | Maps long-range C-H correlations | Confirms connectivity across the entire molecule. |
| NOESY | Maps through-space ¹H-¹H proximity | Determines the spatial arrangement of substituents. |
Solid-State NMR for Crystalline Forms
While solution-state NMR provides information on the molecule's structure in a solvated state, solid-state NMR (ssNMR) is used to study the compound in its crystalline form. This technique is particularly valuable for identifying the presence of different polymorphs (different crystal packing arrangements), which can have distinct physical properties. By analyzing the ¹³C and ¹⁵N signals in the solid state, researchers can gain insights into the molecular packing and intermolecular interactions within the crystal lattice.
X-ray Crystallography for Absolute Configuration and Crystal Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, yielding a three-dimensional model of the molecule with precise bond lengths, bond angles, and torsional angles. For this compound, obtaining a suitable single crystal would allow for the unequivocal determination of its molecular geometry and the arrangement of molecules within the crystal lattice. This technique would confirm the planarity of the benzimidazole ring system and the precise orientation of the tert-butyl and difluoro substituents.
Table 3: Anticipated X-ray Crystallography Data for this compound
| Parameter | Expected Finding | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Describes the symmetry operations within the unit cell. |
| Bond Lengths & Angles | Precise values for all bonds | Confirms the covalent structure and identifies any strain. |
| Intermolecular Interactions | e.g., π-π stacking, C-H···F contacts | Reveals how molecules are packed in the solid state. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. vulcanchem.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the tert-butyl group and the aromatic ring. The C=N and C=C stretching vibrations of the imidazole (B134444) and benzene rings, respectively, would also be prominent. The C-F stretching vibrations would appear in the fingerprint region, providing further confirmation of the difluoro substitution.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra, which would be useful for characterizing the difluorobenzimidazole core.
Table 4: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |
| C=N Stretch (Imidazole) | 1650 - 1550 | FT-IR, Raman |
| C=C Stretch (Aromatic) | 1600 - 1450 | FT-IR, Raman |
| C-F Stretch | 1250 - 1000 | FT-IR |
Chiroptical Spectroscopy for Stereochemical Assignment of Chiral Analogues
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if chiral analogues were to be synthesized, for instance, by introducing a stereocenter in a substituent, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra, often compared with theoretical calculations, would allow for the assignment of the absolute configuration of the chiral centers in these analogues.
Chromatographic Method Development for Purity Assessment and Isolation (e.g., HPLC, SFC)
The development of robust chromatographic methods is fundamental for the quality control and preparative isolation of novel chemical entities such as this compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques widely employed for these purposes, offering high resolution and efficiency. The choice between these techniques often depends on the specific requirements of the analysis, such as the scale of purification, the polarity of the compound, and whether chiral separation is necessary.
High-Performance Liquid Chromatography (HPLC) for Purity and Isolation
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone for the purity assessment of benzimidazole derivatives due to its versatility and reproducibility. wur.nl For a compound like this compound, with its moderate polarity and aromatic system, RP-HPLC offers excellent capabilities for separating the main component from potential impurities arising during synthesis.
Method development for purity assessment typically involves screening various stationary phases and mobile phase compositions to achieve optimal resolution and peak shape. C8 and C18 columns are commonly used for the analysis of benzimidazole derivatives. jfda-online.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The pH of the buffer can be adjusted to control the ionization state of the analyte and improve chromatographic performance. jfda-online.com
For the isolation of this compound on a preparative scale, the analytical method is scaled up. This involves using a larger column diameter and adjusting the flow rate accordingly. The goal is to maximize the loading capacity while maintaining adequate separation to obtain the compound with high purity.
Table 1: Representative Analytical RP-HPLC Method for Purity Assessment of Analogous Benzimidazole Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5 µL |
This table presents a typical starting point for method development for purity analysis of fluorinated benzimidazole derivatives.
Table 2: Representative Preparative RP-HPLC Method for Isolation of Analogous Benzimidazole Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Isocratic/Gradient | Gradient optimized from analytical run |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Loading | Dependent on solubility and resolution |
This table illustrates a general approach for scaling up an analytical separation to a preparative method for compound isolation. springernature.com
Supercritical Fluid Chromatography (SFC) for Efficient Purification
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for preparative-scale purification. chromatographytoday.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component, often mixed with a small amount of an organic modifier like methanol or ethanol. chromatographytoday.com This technique offers several advantages, including faster separations, reduced organic solvent consumption, and easier fraction recovery, as the CO2 is readily evaporated. chromatographytoday.com These benefits make SFC an environmentally friendly and efficient option for purification. chromatographytoday.com
For fluorinated compounds, SFC can offer unique selectivity. chromatographytoday.com The properties of supercritical CO2 can enhance the separation of halogenated molecules. chromatographytoday.com Furthermore, SFC is the technique of choice for chiral separations, often providing superior resolution and speed compared to chiral HPLC. chromatographytoday.com Given that the introduction of a bulky t-butyl group could potentially lead to atropisomerism or the presence of chiral impurities, SFC would be an invaluable tool for investigating the enantiomeric purity of this compound.
Table 3: Representative Analytical/Preparative SFC Method for Purification of Analogous Aromatic Heterocycles
| Parameter | Condition |
| Column | 2-Picolylamine or Diol (for achiral); Polysaccharide-based (for chiral) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol with 0.1% Ammonium (B1175870) Hydroxide |
| Gradient | 5% to 40% B over 10 minutes |
| Flow Rate | 3.0 mL/min (analytical); >50 mL/min (preparative) |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV/MS |
This table provides a general set of conditions for SFC method development for the purification of functionalized aromatic compounds.
Research Applications of 1 T Butyl 6,7 Difluorobenzimidazole and Its Derivatives
Use as a Building Block in Complex Chemical Synthesis
1-t-Butyl-6,7-difluorobenzimidazole serves as a valuable molecular scaffold or building block in the synthesis of more complex chemical entities. sigmaaldrich.com Its inherent structure allows for strategic modifications, enabling the creation of a diverse range of derivatives tailored for specific functions. The presence of the difluorinated benzene (B151609) ring and the reactive nitrogen atoms of the imidazole (B134444) moiety are key to its synthetic versatility.
The benzimidazole (B57391) unit is a privileged structure in chemistry due to its prevalence in biologically active compounds and functional materials. This compound provides a fluorinated version of this important core. The fluorine atoms significantly alter the electronic properties of the molecule and can form specific intermolecular interactions, such as hydrogen bonds, which influence crystal packing and molecular assembly. researchgate.net
Researchers utilize this compound and its precursors to construct larger, more elaborate heterocyclic systems. For example, the synthesis of related difluorobenzimidazole structures often starts with precursors like 1,2-diamino-4,5-difluorobenzene, which is then cyclized to form the core ring system. acs.org Derivatives of this compound, such as 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole and (1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid, are designed as intermediates. bldpharm.combldpharm.com These functionalized versions can undergo further reactions, such as cross-coupling, to be integrated into larger molecular frameworks. bldpharm.combldpharm.com
Table 1: Functionalized Derivatives for Heterocyclic Synthesis
| Derivative Name | CAS Number | Molecular Formula | Key Functional Group | Potential Synthetic Application |
| 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole | 1375069-11-6 | C₁₁H₁₁BrF₂N₂ | Bromo | Suzuki, Stille, Heck cross-coupling |
| (1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid | Not Available | C₁₁H₁₃BF₂N₂O₂ | Boronic Acid | Suzuki cross-coupling, Chan-Lam coupling |
The nitrogen atoms within the imidazole ring of this compound are effective coordination sites for metal ions, making the compound an excellent candidate for ligand design in organometallic chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex.
The properties of such a ligand can be finely tuned:
Electronic Effects : The two electron-withdrawing fluorine atoms decrease the electron density on the benzimidazole ring system, which in turn modulates the electron-donating capacity of the nitrogen atoms to the metal center.
Steric Effects : The bulky tert-butyl group provides significant steric hindrance around one of the nitrogen atoms. This steric bulk can create a specific coordination environment around the metal, influencing the selectivity and activity of a potential catalyst.
A practical example involves the synthesis of a cyclic trinuclear Rhenium(I) complex using a related ligand, 6,7-difluoro-2-(thiazol-4-yl)-1H-benzo[d]imidazole (H-Tzbim-F2). acs.org In this structure, the difluorobenzimidazole derivative acts as a bidentate ligand, coordinating to the rhenium metal centers through its nitrogen atoms to form a stable organometallic assembly. acs.org This demonstrates the fundamental capability of the difluorobenzimidazole scaffold to participate in the formation of complex organometallic architectures. acs.org
Potential in Advanced Materials Science Research
The distinct combination of a fluorinated aromatic system and a bulky aliphatic group makes this compound and its derivatives highly promising for research in materials science. researchgate.netbldpharm.com These structural features can be exploited to control the solid-state packing, solubility, and electronic properties of materials. researchgate.netrsc.org
There is considerable research interest in using derivatives of this compound in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). bldpharm.combldpharm.com The suitability of these compounds stems from several key attributes. The incorporation of tert-butyl groups into molecules designed for OLEDs is a known strategy to increase solubility, which is advantageous for solution-based fabrication methods. rsc.org This bulky group can also inhibit intermolecular π–π stacking, a phenomenon that often leads to aggregation-caused quenching of light emission and reduced device efficiency. rsc.org
The fluorinated benzimidazole core contributes to the thermal stability of the material and helps tune its frontier molecular orbital energy levels (HOMO/LUMO), which is critical for controlling charge injection, transport, and recombination in an OLED device. Chemical suppliers explicitly categorize derivatives like 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole as an "OLED Material," underscoring its intended application in this area. bldpharm.com
In polymer chemistry, small molecules known as monomers are linked together to form long polymer chains. Functionalized derivatives of this compound are considered "Polymer Science Material Building Blocks". bldpharm.com Specifically, molecules like 5-Bromo-1-t-butyl-6,7-difluorobenzimidazole or its boronic acid counterpart can act as monomers. bldpharm.combldpharm.com
These monomers can be incorporated into polymers through various polymerization techniques, such as palladium-catalyzed cross-coupling reactions. By integrating this fluorinated, bulky benzimidazole unit, either into the polymer backbone or as a pendant side group, chemists can develop new polymers with tailored properties, including enhanced thermal stability, specific optoelectronic characteristics, and modified solubility for advanced applications.
Coordination polymers and a subclass known as Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). taylorfrancis.com These materials are known for their high porosity and designable structures, making them useful for gas storage, separation, and catalysis. taylorfrancis.comresearchgate.net
The this compound scaffold is a promising candidate for designing organic linkers for MOFs. bldpharm.combldpharm.com To be used as a linker, the core molecule typically needs to be functionalized with additional coordinating groups, such as carboxylates or azoles, that can bind to the metal centers. The nitrogen atoms of the imidazole ring can also participate in metal coordination. nih.gov The structural features of the linker directly influence the final properties of the MOF:
The rigid benzimidazole unit provides structural integrity.
The fluorine atoms can influence the framework's stability and its affinity for certain guest molecules through specific interactions.
Table 2: Hypothetical MOF Components Based on the Benzimidazole Scaffold
| Component | Role in MOF Structure | Example from Derivative |
| Metal Node | Acts as a joint, connecting multiple organic linkers to build the framework. | Common choices include Zinc (Zn²⁺), Copper (Cu²⁺), Zirconium (Zr⁴⁺). |
| Organic Linker | Bridges metal nodes. Its geometry, length, and functionality determine the MOF's topology and chemical properties. | A dicarboxylic acid derivative of this compound. |
| Resulting Pore | The internal void space created by the framework, whose environment is decorated by the t-butyl and difluoro groups. | The size and chemical nature of the pore would be tunable by the linker design. |
Corrosion Inhibition Studies
Benzimidazole and its derivatives are recognized for their role as corrosion inhibitors for various metals and alloys. mdpi.com The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions. nih.gov This adsorption is influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface. nih.gov
Derivatives of benzimidazole, including those with various substituents, have been extensively studied for their anti-corrosion properties. For instance, novel benzimidazole derivatives have demonstrated high protection efficiency, ranging from 95% to 98%, for carbon steel in acidic environments like 1 M HCl. nih.gov These molecules act as mixed-type inhibitors, effectively combating both anodic and cathodic corrosion processes simultaneously. nih.gov The mechanism involves the inhibitor molecules adhering to the metal surface, thereby blocking the active sites where corrosion occurs. nih.gov The efficiency of inhibition often increases with the concentration of the inhibitor. nih.gov
Quantum chemical studies and molecular dynamics simulations have provided further insights into the corrosion inhibition mechanism. These theoretical calculations have shown effective electron reallocation from the organic inhibitor film to the surface of carbon steel. nih.gov Adsorption energy calculations have indicated a strong, stable interaction between the inhibitor molecules and the metal surface, with the inhibitor molecules orienting themselves parallel and in close proximity to the surface. nih.gov
While direct studies on "this compound" as a corrosion inhibitor are not extensively documented in the provided results, the known anti-corrosive properties of the benzimidazole core suggest its potential in this application. mdpi.com The presence of the electron-withdrawing fluorine atoms and the bulky t-butyl group could significantly influence its adsorption characteristics and, consequently, its inhibition efficiency. The t-butyl group, for example, might enhance the surface coverage of the protective film. Further research is necessary to fully evaluate the corrosion inhibition performance of this specific compound and its derivatives.
Table 1: Corrosion Inhibition Data for Benzimidazole Derivatives
| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Type of Inhibition |
|---|---|---|---|---|
| Novel Benzimidazole Derivatives | Carbon Steel (X56) | 1 M HCl | 95-98 | Mixed-type |
| TBMPCPC | Carbon Steel | 1 M HCl | 91.5 (at 25 ppm) | Not specified |
This table presents a summary of corrosion inhibition data for various benzimidazole derivatives as reported in the literature. TBMPCPC stands for tert-butyl 4-[(4-methyl phenyl) carbamoyl] piperazine-1-carboxylate. nih.gov
Exploration as a Research Tool in Chemical Biology
The benzimidazole scaffold is a prominent feature in many biologically active compounds, making its derivatives valuable tools in chemical biology research. mdpi.com These compounds are utilized to probe and understand various biological processes.
Fluorescent Probes and Sensors Development
Fluorescent probes are indispensable tools in chemical biology for the detection and imaging of biologically important species. The development of effective fluorescent sensors requires careful design to ensure high sensitivity and selectivity. nih.gov Key properties for a fluorescent sensor include brightness, which is a product of its extinction coefficient and quantum yield. nih.gov
While there is no specific information on the use of "this compound" in fluorescent probes within the provided search results, the broader class of benzimidazole derivatives has been explored for this purpose. The inherent fluorescence of some benzimidazole-containing structures provides a foundation for designing novel sensors. mdpi.compleiades.online For instance, derivatives of 1,8-naphthalimide, which can be conceptually linked to heterocyclic structures like benzimidazole, have been synthesized and shown to act as fluorescent chemosensors for metal ions like Pb2+. mdpi.com The fluorescence intensity of these probes can be modulated by the binding of the target analyte. mdpi.com
The design of fluorescent probes often involves incorporating a fluorophore (the light-emitting component) and a receptor that selectively interacts with the target molecule or ion. mdpi.com The interaction between the receptor and the analyte can lead to a change in the photophysical properties of the fluorophore, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. nih.gov
The development of fluorescent probes for detecting reactive oxygen species, metal ions, and various enzymes is an active area of research. nih.govmdpi.com The unique electronic properties conferred by the difluoro-substitution and the steric bulk of the t-butyl group in "this compound" could potentially be harnessed in the design of novel fluorescent probes with specific recognition capabilities. Further synthetic modifications could introduce receptor moieties, paving the way for its application in cellular imaging and sensing.
Mechanistic Research on Biological Interactions Involving 1 T Butyl 6,7 Difluorobenzimidazole Derivatives
In Vitro Enzyme Inhibition and Activation Studies (Mechanistic Focus)
Derivatives of benzimidazole (B57391) are well-documented as potent inhibitors of various enzymes, a property largely attributed to their structural similarity to natural purines. rdd.edu.iq This allows them to act as competitive inhibitors, interfering with the synthesis of crucial biomolecules like nucleic acids and proteins. rdd.edu.iq The specific substitutions on the benzimidazole core, such as the t-butyl and difluoro groups in 1-t-Butyl-6,7-difluorobenzimidazole, are expected to significantly influence enzyme-inhibitor interactions.
Studies on fluorinated benzimidazoles have demonstrated their potent inhibitory effects on enzymes like urease and carbonic anhydrases. arabjchem.orgresearchgate.net For instance, fluorophenyl benzimidazole analogs have shown strong antiglycation and antioxidant activities, with IC50 values in the micromolar range. arabjchem.org The position of the fluorine atom on the phenyl ring has been found to be crucial for optimal activity, suggesting that the electronic effects of halogenated groups enhance enzyme inhibition. arabjchem.org The presence of a t-butyl group can also confer potent antagonism at certain receptors, which is often mediated through enzyme inhibition. mdpi.comnih.gov
In the context of cancer therapy, some 2-substituted benzimidazoles have been identified as inhibitors of fibroblast growth factor receptor (FGFR), a key target in oncology. researchgate.net Furthermore, certain benzimidazole derivatives act as inhibitors of lysine (B10760008) demethylases by interacting with key residues in the enzyme's active site. acs.org Kinetic studies on such inhibitors have revealed competitive mechanisms of action against their target enzymes. acs.org
While specific kinetic data for this compound is scarce, the available information on analogous compounds suggests it likely acts as a competitive inhibitor of various enzymes. The difluoro substitution is expected to enhance its binding affinity and inhibitory potency.
Table 1: Enzyme Inhibition by Benzimidazole Derivatives
| Compound Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Mechanism of Action |
|---|---|---|---|
| Fluorophenyl benzimidazoles | Urease | IC₅₀: 4.20 µM (for the most active analog) arabjchem.org | Competitive inhibition |
| Fluorinated benzimidazolium salts | Acetylcholinesterase (AChE), Carbonic Anhydrases (hCAs) | Kᵢ values: 14.84±1.91 to 174.80±23.60 nM for AChE researchgate.net | Potent inhibition |
| 2,5-disubstituted benzimidazoles | Fibroblast growth factor receptor (FGFR1) | Not specified | Inhibition of tumor formation and progression |
| Benzimidazole-benzylpyrazole derivatives | Lysine Demethylase (KDM4E) | IC₅₀: 20 µM acs.org | Interaction with active site residues |
Receptor Binding Profile and Ligand-Target Interaction Studies
The interaction of benzimidazole derivatives with various receptors is a key aspect of their pharmacological activity. The nature and position of substituents on the benzimidazole ring play a critical role in determining the binding affinity and selectivity for specific receptors. nih.gov For example, a tertiary butyl substituent at the N1 position has been linked to potent cannabinoid receptor antagonism. mdpi.comnih.gov
Molecular docking studies on various benzimidazole derivatives have provided insights into their binding modes. For instance, in the case of EGFR inhibitors, benzimidazole analogues have been shown to interact with the ATP and allosteric binding sites of the receptor. ukm.my The presence of electron-withdrawing groups, such as fluorine, can enhance the binding affinity by reducing the electron density of the aromatic ring and attenuating π-alkyl interactions with receptor residues. ukm.my
Halogenated benzimidazole carboxamides have been identified as high-affinity ligands for integrin α4β1, an attractive target for lymphoma treatment. nih.gov Molecular modeling predicted that the halogen atom in these compounds is suitably oriented for halogen-hydrogen bonding within the receptor's binding site. nih.gov This highlights the importance of the difluoro substitution in this compound for potential receptor interactions.
A benzimidazole-based chromogenic anion receptor has been shown to exhibit selective recognition of fluoride (B91410) ions over other halides, primarily due to strong hydrogen-bond interactions. nih.gov This suggests that the fluorine atoms in this compound could play a significant role in its interactions with biological targets.
Table 2: Receptor Binding of Substituted Benzimidazoles
| Compound Class | Target Receptor | Binding Affinity (Kᵢ/IC₅₀) | Key Structural Features for Binding |
|---|---|---|---|
| 1-N-t-Butyl substituted benzimidazoles | Cannabinoid Receptor | Potent antagonism mdpi.comnih.gov | Tertiary butyl group at N1 |
| Halogenated benzimidazole carboxamides | Integrin α4β1 | <5 nM nih.gov | Halogen atom for hydrogen bonding |
| 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo-[d]imidazoles | hTRPV-1 Receptor | IC₅₀ = 22 nM mdpi.com | para-substituted phenyl at C2 |
Cell-Based Assays for Investigating Cellular Pathways (Mechanistic Focus)
Cell-based assays are crucial for understanding how benzimidazole derivatives affect cellular pathways and lead to their biological effects. Many benzimidazole compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. researchgate.nettandfonline.com
For example, novel bis-benzimidazole-triazole hybrids have been shown to induce apoptosis and arrest the cell cycle in cancer cells. tandfonline.com Mechanistic analyses revealed that these compounds inhibit Aurora-A Kinase, a key regulator of cell division. tandfonline.com Similarly, certain 2-anthryl substituted benzimidazole derivatives have demonstrated anticancer activity against cell lines like MCF-7 and HL-60, with morphological changes confirmed by microscopy. rsc.org
In the context of antimicrobial activity, some benzimidazole derivatives have been shown to disrupt DNA synthesis by inhibiting DNA gyrase, leading to cell death. nih.gov Cell-based assays for antifungal activity have identified benzimidazole hybrids that inhibit lanosterol (B1674476) 14α-demethylase, an essential enzyme in the fungal cell membrane biosynthesis pathway. nih.gov These compounds also demonstrated the ability to inhibit biofilm metabolic activity, a crucial factor in microbial persistence. nih.gov
While specific cell-based assay data for this compound is limited, the findings from related compounds suggest it could modulate key cellular pathways involved in cell proliferation, survival, and microbial growth.
Table 3: Effects of Benzimidazole Derivatives on Cellular Pathways
| Compound Class | Cell Line/Organism | Cellular Effect | Investigated Pathway |
|---|---|---|---|
| Bis-benzimidazole-triazole hybrids | A-549 cells | Apoptosis induction, cell cycle arrest tandfonline.com | Aurora-A Kinase inhibition tandfonline.com |
| 2-Anthryl substituted benzimidazoles | MCF-7, HL-60 cells | Anticancer activity, morphological changes rsc.org | Not specified |
| Benzimidazole derivatives | S. aureus, E. coli, P. aeruginosa | Cell death nih.gov | DNA gyrase inhibition nih.gov |
Structure-Activity Relationship (SAR) Studies for Target-Specific Interactions
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of benzimidazole derivatives influences their biological activity. These studies provide valuable insights for the rational design of more potent and selective therapeutic agents. nih.govrjptonline.org
For antimicrobial benzimidazoles, SAR studies have revealed that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring are critical for activity. rjptonline.org The presence of electron-withdrawing groups, such as halogens, at the N-1 position has been shown to enhance antibacterial and antifungal potential. rjptonline.org Specifically, the substitution of a chlorine group at the 6th position and a fluorine at the 5th position has been found to be important for antimicrobial activity. rjptonline.org
In the context of anti-inflammatory agents, the nature and position of substituents on the benzimidazole ring significantly contribute to the activity. mdpi.com For instance, a tertiary butyl substituent at R1 has resulted in potent cannabinoid receptor antagonism. mdpi.comnih.gov However, minor changes, such as replacing a trifluoromethyl group with a tert-butyl group on a phenyl moiety at C2, can lead to a decrease in activity against hTRPV-1 receptors. mdpi.com
Regarding anticancer activity, SAR studies of some benzimidazole derivatives have shown that the presence of a methyl group at the benzimidazole NH enhances binding affinity towards RAF kinase. nih.gov Furthermore, the presence of electron-releasing groups on a phenyl ring attached to the pyrimidine (B1678525) scaffold at position 6 can strengthen anticancer activity. rsc.org
These SAR findings underscore the importance of the specific substitutions in this compound, where the t-butyl group at N-1 and the difluoro groups at C-6 and C-7 are expected to confer distinct target-specific interactions.
Table 4: Key SAR Findings for Benzimidazole Derivatives
| Position of Substitution | Substituent Type | Effect on Activity | Target |
|---|---|---|---|
| N-1 | Electron-withdrawing halogen | Enhanced antimicrobial potential rjptonline.org | Bacteria, Fungi |
| N-1 | Tertiary butyl | Potent cannabinoid receptor antagonism mdpi.comnih.gov | Cannabinoid Receptor |
| C-2 | para-substituted phenyl | Potent hTRPV-1 receptor antagonism mdpi.com | hTRPV-1 Receptor |
| C-5 and C-6 | Chlorine and Fluorine | Important for antimicrobial activity rjptonline.org | Bacteria |
Mechanistic Insights into Antimicrobial or Antiviral Properties
The antimicrobial and antiviral properties of benzimidazole derivatives are well-established and are often linked to their ability to interfere with fundamental cellular processes in pathogens. rdd.edu.iqnih.govrjptonline.org
A primary mechanism of antibacterial action for benzimidazoles is the inhibition of DNA synthesis. nih.gov Due to their structural similarity to purines, they can act as competitive inhibitors of enzymes involved in nucleic acid biosynthesis. rdd.edu.iq Specifically, some benzimidazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme that controls the topological state of DNA. nih.gov
In the realm of antifungal agents, a key mechanism is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. nih.gov The presence of fluorine atoms in the benzimidazole structure is often associated with enhanced antifungal activity. tandfonline.commdpi.com
The antiviral activity of benzimidazole derivatives has also been extensively studied. For instance, bis-(fluorobenzimidazole) derivatives have shown potent, broad-genotype inhibitory activity against the Hepatitis C virus (HCV) by targeting its replication machinery. rsc.org The fluorinated compounds exhibited significantly higher potency compared to their non-fluorinated counterparts. rsc.org
The this compound, with its difluoro substitutions, is likely to exhibit antimicrobial and antiviral properties through similar mechanisms, potentially showing enhanced potency due to the presence of fluorine.
Table 5: Antimicrobial and Antiviral Mechanisms of Benzimidazole Derivatives
| Activity | Mechanism of Action | Target Organism/Virus | Key Structural Features |
|---|---|---|---|
| Antibacterial | Inhibition of DNA gyrase, leading to disruption of DNA synthesis nih.gov | Gram-positive and Gram-negative bacteria nih.gov | Varies, often involves substitutions at C-2 and C-5/6 rjptonline.org |
| Antifungal | Inhibition of lanosterol 14α-demethylase, disrupting fungal cell membrane synthesis nih.gov | Candida albicans, Cryptococcus neoformans nih.gov | Fluorine substitution enhances activity tandfonline.commdpi.com |
Interactions with Biomolecules: DNA, RNA, and Proteins (Mechanistic Binding Studies)
The biological effects of benzimidazole derivatives are fundamentally rooted in their interactions with essential biomolecules such as DNA, RNA, and proteins. Mechanistic binding studies have provided detailed insights into these interactions.
Many benzimidazole derivatives are known to bind to the minor groove of DNA, particularly at AT-rich sequences. acs.org This interaction can inhibit the function of DNA and enzymes involved in DNA replication and synthesis, ultimately leading to apoptosis in cancer cells. researchgate.net The binding affinity and mode can be influenced by the substituents on the benzimidazole core. For example, molecular docking studies of 2-anthryl substituted benzimidazoles have explored their non-intercalative DNA binding mechanism. rsc.org
The interaction of benzimidazole derivatives with proteins is central to their enzyme inhibitory and receptor-modulating activities. As discussed in previous sections, these compounds can bind to the active sites of enzymes like DNA gyrase and lanosterol 14α-demethylase, or to the ligand-binding domains of receptors such as the cannabinoid and integrin receptors. mdpi.comnih.govnih.govnih.govnih.gov The presence of fluorine atoms can lead to favorable interactions with protein side chains, enhancing binding potency. nih.gov
While direct studies on the interaction of this compound with DNA, RNA, and specific proteins are not widely available, the existing body of research on related compounds strongly suggests that it would interact with these biomolecules. The difluoro substitutions would likely enhance its binding affinity to protein targets through halogen bonding and other electrostatic interactions, while the t-butyl group could provide important hydrophobic interactions.
Table 6: Mechanistic Binding Studies of Benzimidazole Derivatives with Biomolecules
| Biomolecule | Binding Mode/Interaction | Consequence of Binding |
|---|---|---|
| DNA | Minor groove binding at AT-rich sequences acs.org | Inhibition of DNA function and replication, apoptosis researchgate.net |
| DNA | Non-intercalative binding rsc.org | DNA cleavage in the presence of light rsc.org |
| Proteins (Enzymes) | Competitive binding to the active site rdd.edu.iqacs.org | Inhibition of enzyme activity |
| Proteins (Receptors) | Binding to ligand-binding domains mdpi.comnih.govnih.gov | Receptor antagonism or agonism |
Future Directions and Emerging Research Avenues for 1 T Butyl 6,7 Difluorobenzimidazole
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally friendly methods for synthesizing benzimidazole (B57391) derivatives is a key area of research. nih.gov Current strategies often face challenges such as the need for expensive reagents, harsh reaction conditions, and complex purification procedures. nih.gov Future research will likely focus on overcoming these limitations.
Key areas for development include:
Greener Protocols: Exploring the use of catalysts like erbium(III) triflate (Er(OTf)3) to promote selective and environmentally friendly reactions. nih.gov The use of nano-catalysts, such as ZnO nanoparticles, has also shown promise in improving reaction yields and reducing reaction times. nih.gov
One-Pot Syntheses: Designing one-pot reactions, such as the reductive cyclization of 2-nitroanilines with orthoesters, can provide a more straightforward and efficient route to benzimidazole derivatives. researchgate.net
Sustainable Methodologies: Investigating sustainable approaches like ultrasound-assisted synthesis and integrated continuous flow systems can lead to solvent-free, metal-free, and atom-economical synthetic methods. acs.org Photocatalytic synthesis using renewable solar energy is another emerging green strategy. researchgate.net
| Synthesis Approach | Key Features | Potential Advantages |
| Greener Catalysis | Use of catalysts like Er(OTf)3 and ZnO nanoparticles. nih.govnih.gov | High selectivity, reduced waste, milder reaction conditions. nih.govnih.gov |
| One-Pot Reactions | Combining multiple reaction steps into a single procedure. researchgate.net | Increased efficiency, reduced purification steps. researchgate.net |
| Sustainable Methods | Ultrasound, continuous flow systems, photocatalysis. acs.orgresearchgate.net | Environmentally friendly, reduced energy consumption, atom economy. acs.orgresearchgate.net |
Exploration of New Reactivity Modes and Catalytic Transformations
The benzimidazole core is a versatile scaffold for developing novel catalytic systems. The unique electronic properties conferred by the difluoro and t-butyl substitutions in 1-t-Butyl-6,7-difluorobenzimidazole could lead to new reactivity patterns. Future research may explore its potential as a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands for organometallic catalysts. The modular nature of the benzimidazole backbone allows for easy modification of its spatial and electronic characteristics, offering the potential to fine-tune catalytic activity.
Expansion into Novel Material Science Applications
Benzimidazole derivatives are being investigated for their applications in material science due to their unique photophysical and electronic properties. researchgate.netutexas.edu The presence of fluorine atoms in this compound can be particularly advantageous in this context.
Future research directions include:
Organic Electronics: Fluorinated benzimidazoles have shown potential as n-type semiconductors in organic field-effect transistors (OFETs). researchgate.net The electron-withdrawing nature of fluorine can enhance electron mobility. researchgate.net
Fluorescent Materials: Benzobis(imidazolium) salts, derived from benzimidazoles, have been developed as a new class of fluorescent materials with robust photoluminescent properties and tunable electronic and physical characteristics. utexas.edu
Photoswitches: Arylazobenzimidazoles have been identified as versatile visible-light photoswitches with tunable Z-isomer stability, which could have applications in photopharmacology and materials science. nih.govrsc.org
| Application Area | Relevant Properties of Benzimidazoles | Potential of this compound |
| Organic Electronics | n-type semiconducting behavior. researchgate.net | The difluoro-substituents may enhance electron transport properties. researchgate.net |
| Fluorescent Materials | Strong photoluminescence and tunable electronic properties. utexas.edu | The specific substitutions could lead to novel fluorophores with unique spectral characteristics. |
| Photoswitches | Bidirectional photoswitching with visible light and tunable isomer stability. nih.govrsc.org | The electronic effects of the fluorine and t-butyl groups could modulate photoswitching properties. nih.govrsc.org |
Advanced Computational Modeling for Predictive Research and Drug Design
In silico methods are becoming increasingly crucial in chemical research and drug discovery. bohrium.com Computational modeling can predict the properties and activities of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. bohrium.comnih.gov
For this compound and its analogs, computational approaches can be applied to:
Predict ADMET Properties: In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of designed molecules. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to understand the relationship between the chemical structure and biological activity of benzimidazole derivatives. nih.govresearchgate.net
Molecular Docking: This technique can predict the binding interactions between a ligand and a target protein, which is essential for rational drug design. researchgate.net
Predicting NMR Spectra: Quantum chemical calculations can be used to predict the ¹⁹F NMR chemical shifts of fluorinated benzimidazoles, aiding in their characterization. researchgate.net
Design and Synthesis of Advanced Analogues with Tunable Properties for Research Tools
The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The synthesis of advanced analogues of this compound with tunable properties is a promising area for developing novel research tools. By systematically modifying the substituents on the benzimidazole core, it is possible to fine-tune the molecule's electronic and steric properties to achieve desired biological activities or material characteristics. nih.govresearchgate.net The modularity of the benzimidazole structure allows for the creation of diverse chemical libraries for screening against various biological targets. utexas.edu
Integration into Multidisciplinary Research Platforms
The diverse potential applications of this compound and its derivatives necessitate a multidisciplinary research approach. Integrating expertise from synthetic chemistry, materials science, computational chemistry, and biology will be crucial for fully realizing the potential of this compound. Collaborative platforms can facilitate the design, synthesis, characterization, and application of novel benzimidazole-based molecules for a wide range of scientific challenges.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-t-Butyl-6,7-difluorobenzimidazole, and what are the critical reaction parameters affecting yield?
- Methodological Answer : The synthesis typically involves multi-step procedures, starting with halogenation or fluorination of a benzimidazole precursor. Key parameters include:
- Solvent systems : Use of polar aprotic solvents (e.g., THF) mixed with bases like triethylamine (EtN) to stabilize intermediates .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh)Cl) for cross-coupling reactions and copper iodide (CuI) for Sonogashira-type couplings .
- Reaction conditions : Reflux durations (e.g., 48 hours) and controlled temperatures (55°C) to optimize regioselectivity .
- Purification : Recrystallization (ethanol) and silica-gel chromatography to isolate high-purity products .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of 1-t-Butyl-6,7-difluorobenzimidazole, and how should they be interpreted?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks based on coupling patterns (e.g., fluorine-induced splitting) and chemical shifts. For example, the t-butyl group appears as a singlet (~1.4 ppm in H-NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragment patterns. Discrepancies in isotopic ratios (e.g., F) should align with theoretical values .
- Elemental analysis : Validate C, H, N, and F percentages within ±0.4% of theoretical values .
Q. How do the t-Butyl and fluorine substituents influence the solubility and stability of 1-t-Butyl-6,7-difluorobenzimidazole?
- Methodological Answer :
- Solubility : The t-butyl group enhances lipophilicity, favoring dissolution in non-polar solvents (e.g., DCM), while fluorine atoms increase polarity, improving water-organic phase partitioning. Solubility tests should be conducted in graded solvent systems .
- Stability : Fluorine substituents reduce electron density, enhancing resistance to electrophilic attack. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation via HPLC .
Advanced Questions
Q. How can researchers resolve discrepancies observed in NMR spectral data when characterizing fluorinated benzimidazole derivatives?
- Methodological Answer :
Reproducibility check : Repeat synthesis and characterization to rule out experimental error .
Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals or assign quaternary carbons. For example, F-H coupling in NOESY can clarify spatial arrangements .
Computational validation : Density Functional Theory (DFT) predicts chemical shifts, which are compared to experimental data .
X-ray crystallography : Definitive structural confirmation for crystalline derivatives .
Q. What strategies optimize the regioselective introduction of fluorine atoms in benzimidazole derivatives during synthesis?
- Methodological Answer :
- Directing groups : Use electron-withdrawing groups (e.g., nitro) to orient fluorination at specific positions. Subsequent reduction removes the directing group .
- Temperature control : Lower temperatures (0–5°C) favor kinetic control, while higher temperatures (80°C) promote thermodynamic products .
- Catalytic systems : CuI/EtN systems enhance selectivity in Sonogashira couplings for fluorinated intermediates .
Q. What methodological approaches are recommended for analyzing contradictory biological activity data in studies involving 1-t-Butyl-6,7-difluorobenzimidazole?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT assay incubation times) to minimize variability .
- Purity verification : HPLC (>95% purity) ensures activity correlates with the target compound and not impurities .
- Molecular modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases, which are validated via IC measurements .
Q. How can mechanistic studies elucidate the role of fluorine atoms in the reactivity of 1-t-Butyl-6,7-difluorobenzimidazole under varying reaction conditions?
- Methodological Answer :
- Kinetic profiling : Monitor reaction progress via in-situ NMR or HPLC to identify rate-determining steps influenced by fluorine’s electronegativity .
- Isotopic labeling : Introduce F or C labels to track fluorine’s role in intermediates using MS/MS .
- Computational mechanistic modeling : Transition state analysis (DFT) identifies steric/electronic effects of fluorine on activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
